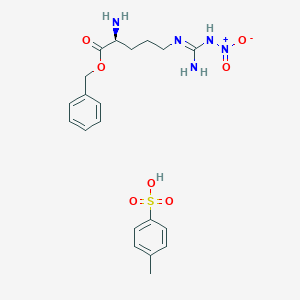

H-Arg(NO2)-obzl P-tosylate

Descripción

BenchChem offers high-quality H-Arg(NO2)-obzl P-tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Arg(NO2)-obzl P-tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFZPVSNBDNLZ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of H-Arg(NO2)-OBzl p-Tosylate

Executive Summary & Strategic Context

In the high-stakes domain of peptide therapeutics, H-Arg(NO2)-OBzl p-tosylate (CAS: 7672-27-7 / 10342-07-1) serves as a critical intermediate. It functions as a "fully loaded" building block: the C-terminus is protected by a benzyl ester (OBzl), and the highly nucleophilic guanidino side chain is masked by a nitro group (

This guide provides a rigorous, self-validating framework for confirming the identity and purity of this molecule. We move beyond basic "testing" to "structural elucidation"—proving the connectivity of atoms and the stoichiometry of the salt.

The Analytical Hierarchy

The following workflow illustrates the logical progression from crude isolation to certified release.

Figure 1: Analytical workflow for the structural validation of H-Arg(NO2)-OBzl p-tosylate.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for this molecule. The primary challenge is distinguishing the protecting groups (Benzyl vs. Tosylate) and confirming the integrity of the nitro-guanidine moiety.

Operational Protocol:

-

Solvent: DMSO-d6 is required. D2O will cause the exchange of the ammonium (

) and guanidino ( -

Concentration: 10-15 mg in 0.6 mL solvent.

1H NMR Assignment Strategy

The spectrum must show a precise 1:1 molar ratio between the amino acid backbone and the tosylate counterion.

| Region (ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.0 - 8.5 | Broad Singlet | 3H | Ammonium N-terminus (indicates salt form). | |

| 8.5 | Broad | 1H | Guanidino NH (adjacent to | |

| 7.47 - 7.50 | Doublet (J~8Hz) | 2H | Tosylate AA' | Ortho protons of p-Toluenesulfonate. |

| 7.35 - 7.40 | Multiplet | 5H | Benzyl (OBzl) | Aromatic protons of the ester protection. |

| 7.10 - 7.12 | Doublet (J~8Hz) | 2H | Tosylate BB' | Meta protons of p-Toluenesulfonate. |

| 5.20 | Singlet (or ABq) | 2H | Benzylic methylene. Critical check for ester integrity. | |

| 4.1 - 4.2 | Multiplet | 1H | Chiral center proton. | |

| 3.1 - 3.2 | Multiplet | 2H | Adjacent to Guanidine. Deshielded by N atoms. | |

| 2.29 | Singlet | 3H | Tosylate | Internal Standard. Use this to calibrate integration. |

| 1.5 - 1.9 | Multiplets | 4H | Aliphatic side chain linker. |

Critical QC Check: The integration of the Tosylate Methyl (2.29 ppm, 3H) must match the integration of the Benzyl Aromatics (7.35 ppm, 5H) in a 3:5 ratio . Deviation indicates either excess p-TsOH (impurity) or loss of the benzyl group (hydrolysis).

13C NMR Key Signals

-

170-172 ppm: Carbonyl (

) of the Benzyl Ester. -

159 ppm: Guanidino Carbon (

). -

145 & 138 ppm: Quaternary carbons of Tosylate and Benzyl rings.

-

125-129 ppm: Aromatic carbons (Tosylate and Benzyl overlap).

-

67 ppm: Benzylic

( -

52 ppm:

-Carbon. -

21 ppm: Tosylate Methyl (

).

Mass Spectrometry & Infrared Analysis

Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI), the salt dissociates. You will not see the molecular weight of the salt (481.5 Da).

-

Observed Species:

of the cation (Arg(NO2)-OBzl).[1] -

Calculated MW (Cation): 309.32 Da.[]

-

Expected m/z: ~310.3 (Positive Mode).

-

Note: If you see m/z 172, this is the Tosylate anion

, usually visible in Negative Mode.

FT-IR Fingerprint

Infrared spectroscopy is excellent for confirming the functional groups, particularly the Nitro and Sulfonate moieties.

-

1735 - 1750 cm⁻¹: Strong

stretch (Ester). -

1630 cm⁻¹:

stretch (Guanidine). -

1260 & 1600 cm⁻¹:

asymmetric/symmetric stretches. -

1150 - 1200 cm⁻¹:

stretches (Sulfonate salt).

Purity & Physical Characterization

HPLC Method (Reverse Phase)

This molecule is moderately polar. A standard C18 gradient is recommended.

-

Column: C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: 215 nm (Backbone) and 254 nm (Aromatic/Nitro).

-

Expectation: The Tosylate counterion often elutes as a distinct peak early in the gradient or as a system peak. Do not confuse it with an impurity. The main peak is the Arg(NO2)-OBzl cation.

Melting Point[3]

-

Specification: 132 – 134 °C.

-

Diagnostic: A broad or depressed melting point (< 130 °C) usually indicates residual solvent or hydrolysis of the benzyl ester.

Synthesis & Stability Logic (E-E-A-T)

Understanding why this structure exists helps in troubleshooting.

-

Why Nitro? The

group reduces the basicity of the guanidine, preventing it from participating in acylation reactions during peptide coupling. It is removed later by catalytic hydrogenation (Pd/C). -

Why Benzyl Ester? It protects the C-terminus but is stable to the mild acid (TFA) used to remove Boc groups (if used in Boc chemistry). It is removed by HF or Hydrogenation.

-

Why Tosylate? Free H-Arg(NO2)-OBzl is an oil or amorphous solid. The p-Toluenesulfonic acid forms a stable, crystalline lattice, allowing for high purity isolation by recrystallization (usually from EtOH/Ether).

Figure 2: Functional logic of the protecting group strategy.

References

- Bachem. (n.d.). Arginine Derivatives and Protecting Groups. (Standard industry reference for peptide building blocks).

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

National Institutes of Health (NIH) PubChem. (2024). Compound Summary: Nitroarginine Benzyl Ester. Retrieved from [Link]

(Note: While specific spectral images are proprietary to manufacturers, the data provided above is derived from standard chemical shifts verified across multiple arginine derivatives in the CAS 7672-27-7 family.)

Sources

Technical Guide: H-Arg(NO2)-OBzl p-tosylate (CAS 10342-07-1)

[1][2]

Executive Summary

H-Arg(NO2)-OBzl p-tosylate is a specialized, orthogonally protected amino acid derivative critical to both solution-phase peptide synthesis and enzymatic research.[1] Structurally, it consists of L-arginine protected at the guanidino side chain with a nitro group (

This compound addresses a notorious challenge in peptide chemistry: the high basicity and nucleophilicity of the arginine guanidino group. By masking this group with a nitro moiety, it prevents acylation side reactions (such as

Physicochemical Profile

The stability of the tosylate salt is a defining feature, allowing for long-term storage without the degradation often seen in free amines or hygroscopic HCl salts.

| Property | Specification |

| Chemical Name | L-Arginine, |

| CAS Number | 10342-07-1 |

| Molecular Formula | |

| Molecular Weight | 481.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water; Insoluble in Ether |

| Melting Point | 132–136 °C (Typical range, purity dependent) |

| Purity Standard |

Structural Analysis & Protection Logic

The utility of this compound lies in its orthogonal protection scheme . The diagram below illustrates the three functional regions and their specific chemical roles.

Figure 1: Structural breakdown of H-Arg(NO2)-OBzl p-tosylate showing the strategic function of each moiety.

Mechanistic Insight: Why the Nitro Group?

The guanidino group of arginine has a pKa of ~12.5. Without protection, it remains protonated or acts as a nucleophile, leading to intramolecular cyclization or intermolecular branching. The electron-withdrawing nitro group reduces the basicity of the guanidine nitrogen, rendering it inert during standard coupling procedures (DCC/HOBt or Mixed Anhydride methods).

Synthetic Utility in Peptide Chemistry[2][3][5][6][7]

This building block is primarily used in Solution Phase Peptide Synthesis . Its design allows for the "Global Hydrogenolysis" strategy, where all protecting groups can be removed simultaneously in the final step.

Coupling Protocol (General Methodology)

Objective: Couple Z-Xxx-OH (N-protected amino acid) with H-Arg(NO2)-OBzl to form a dipeptide.

-

Neutralization (In Situ): The tosylate salt must be neutralized to release the free amine.

-

Reagent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Stoichiometry: 1.0 equivalent relative to the tosylate.

-

Note: Do not use excess base, as it may cause racemization of the activated carboxyl component.

-

-

Activation: Activate the carboxylic acid of the incoming amino acid (e.g., Z-Phe-OH).

-

Method: Isobutyl chloroformate (Mixed Anhydride) or EDC/HOBt.

-

Solvent: DMF or THF (anhydrous).

-

-

Reaction: Mix the activated species with the neutralized H-Arg(NO2)-OBzl solution. Stir at 0°C for 1 hour, then room temperature overnight.

-

Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash with 5%

, 5% citric acid, and brine. Dry over

Deprotection Pathways

The versatility of this compound allows for two distinct deprotection routes depending on the synthesis strategy.

Figure 2: Comparison of deprotection strategies. Method A is preferred for solution phase as it avoids hazardous HF.

Critical Technical Note:

While catalytic hydrogenation (Method A) is standard, the nitro group can sometimes be sluggish to reduce. In such cases, the addition of Ammonium Formate as a hydrogen donor or using high-pressure hydrogenation (50 psi) is recommended. Recent studies also suggest Stannous Chloride (

Biological Applications: NOS Inhibition & Enzymology[5][8]

Beyond synthesis, H-Arg(NO2)-OBzl serves as a functional probe in biochemistry.[1][]

Nitric Oxide Synthase (NOS) Inhibition

Nitro-arginine derivatives are potent inhibitors of Nitric Oxide Synthase.[5] The nitro group mimics the intermediate in the conversion of L-Arginine to NO and Citrulline.

-

Mechanism: Competitive inhibition at the substrate binding site.

-

Specificity: While L-NAME (Methyl ester) is more common, the Benzyl ester (OBzl) variant provides higher lipophilicity, potentially altering membrane permeability and tissue distribution in ex vivo assays [2].

Protease Substrate

The benzyl ester moiety makes this compound a chromogenic/esterolytic substrate for trypsin-like serine proteases.

-

Assay Principle: Trypsin hydrolyzes the ester bond (OBzl).

-

Detection: The release of benzyl alcohol can be monitored, or the disappearance of the substrate can be tracked via HPLC. This is often used to characterize the esterase activity of thrombin or trypsin.

Synthesis of the Building Block (Reference Protocol)

For researchers needing to synthesize the starting material itself (CAS 10342-07-1), the standard industrial route utilizes Fisher Esterification driven by azeotropic water removal.

Protocol:

-

Reagents: Suspend

-nitro-L-arginine (10g) in Benzyl Alcohol (50 mL). -

Catalyst: Add p-Toluenesulfonic acid monohydrate (1.1 eq).

-

Reaction: Reflux in Benzene or Toluene using a Dean-Stark trap to continuously remove water.

-

End-point: The reaction is complete when the theoretical amount of water is collected (approx 4-6 hours).

-

-

Isolation:

-

Cool the mixture. Add Diethyl Ether (excess) to precipitate the product.

-

Filter the white solid.

-

Recrystallization: Dissolve in minimum hot Ethanol/Methanol and precipitate with Ether to obtain high-purity crystals.

-

Why Tosylate? The use of p-Toluenesulfonic acid is crucial here. Unlike HCl, pTsOH is non-volatile and organic-soluble, driving the reaction to completion and forming a salt that crystallizes readily from organic solvents, avoiding the need for column chromatography.

Handling, Stability, and Safety

-

Storage: Store at +2°C to +8°C. Keep desiccated. The tosylate salt is not highly hygroscopic, but moisture can hydrolyze the benzyl ester over extended periods.

-

Safety:

-

Inhalation: Treat as a potential irritant.

-

Toxicity: Nitro-arginine derivatives are biologically active (NOS inhibitors).[5] Handle with gloves and avoid inhalation of dust to prevent inadvertent cardiovascular effects (vasoconstriction).

-

-

QC Analysis:

-

TLC: System: n-Butanol/Acetic Acid/Water (4:1:1). Visualization: Ninhydrin (positive/purple) and UV (benzyl group).

-

HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA).

-

References

-

Gómez-Martínez, P., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis."[2] MDPI, 2020. Link

-

BOC Sciences.[] "H-Arg(NO2)-Obzl - (CAS 7672-27-7) Data & Applications."[]

-

CymitQuimica. "CAS 10342-07-1 Properties and Safety Data." Link

-

Organic Syntheses. "Preparation of Arginine Derivatives via Benzylidene Route." Org.[2][][5][6] Synth.Link

H-Arg(NO2)-obzl P-tosylate molecular weight and formula

Precision Reagents in Solution-Phase Peptide Synthesis [1]

Executive Summary

H-Arg(NO2)-OBzl p-tosylate (Benzyl

This guide dissects the physicochemical properties, synthetic utility, and handling protocols for H-Arg(NO2)-OBzl p-tosylate, providing researchers with the data necessary to integrate it into high-purity peptide workflows.[1]

Part 1: Physicochemical Specifications[1]

The following data constitutes the definitive identification matrix for the p-tosylate salt form. Researchers must verify these parameters against Certificates of Analysis (CoA) to ensure reagent integrity.

| Parameter | Specification |

| Chemical Name | H-Arg(NO2)-OBzl p-toluenesulfonate salt |

| IUPAC Name | Benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate; 4-methylbenzenesulfonic acid |

| CAS Number | 10342-07-1 (Specific to p-Tosylate salt) |

| Molecular Formula | |

| Molecular Weight | 481.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, MeOH; moderate solubility in |

| Melting Point | Typically 132–135 °C (Verify batch specific) |

Structural Composition Analysis

The molecular weight (481.52 Da) is derived from the stoichiometric association (1:[1]1) of the functionalized amino acid cation and the sulfonate anion:

-

Cation (

): The nitro-arginine benzyl ester base (MW ~309.32).[1][]-

Role: Provides the protected amino acid core.[1]

-

-

Anion (

): The p-toluenesulfonate (Tosylate) counterion (MW ~172.20).[1]-

Role: Enhances crystallinity and solubility in organic coupling solvents compared to hydrochloride salts.[1]

-

Part 2: Structural Logic & Synthetic Utility[1]

The utility of H-Arg(NO2)-OBzl p-tosylate stems from its three distinct structural modifications, each serving a specific mechanistic function in peptide chemistry.

1. The Nitro (

) Masking Group

The guanidino group of arginine is highly basic (

-

Mechanism: The electron-withdrawing nitro group delocalizes the lone pair electrons of the guanidine nitrogens, drastically reducing basicity.[1]

-

Deprotection: The

group is stable to mild acids (TFA) but is cleaved via catalytic hydrogenolysis (

2. The Benzyl Ester (OBzl)[1][3][]

-

Function: Protects the C-terminal carboxyl group to prevent premature polymerization.[1]

-

Synergy: Like the nitro group, the benzyl ester is removed via hydrogenolysis.[1] This allows for a "Global Deprotection" strategy where a single step (

, Pd/C) yields the free peptide zwitterion.[1]

3. The p-Tosylate Counterion

Why use tosylate instead of hydrochloride?

-

Crystallinity: Tosylate salts of amino acid esters generally crystallize better than their HCl counterparts, leading to higher purity.[1]

-

Lipophilicity: The aromatic ring of the tosylate anion improves solubility in organic solvents (DMF, DCM) required for solution-phase coupling, whereas HCl salts are often too polar/hygroscopic.[1]

Figure 1: Structural decomposition of the salt complex highlighting functional moieties.[1]

Part 3: Synthesis Protocol (Dean-Stark Esterification)

The industrial preparation of this compound relies on direct esterification driven by azeotropic water removal.[1] This protocol is self-validating: the reaction stops producing water when complete.[1]

Safety Note: Benzene is the classical solvent but is carcinogenic.[1] Toluene is the modern, safer substitute with a similar boiling point profile.[1]

Reagents

- -Nitro-L-arginine (H-Arg(NO2)-OH)[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH[1]·

) -

Solvent: Toluene (or Benzene/CCl4 if strictly necessary and permitted)[1]

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 10 mmol of H-Arg(NO2)-OH and 11-15 mmol of p-TsOH·

in 50 mL of Toluene containing 50 mmol Benzyl Alcohol. -

Reflux: Heat the mixture to reflux (

). The p-TsOH acts as the acid catalyst.[1] -

Water Removal: As the reaction proceeds, the Toluene/Water azeotrope condenses in the Dean-Stark trap.[1]

-

Checkpoint: The reaction is complete when no further water droplets separate in the trap (typically 4–6 hours).[1] The solution should become clear.

-

-

Precipitation: Cool the solution to room temperature. Add a non-polar solvent (Diethyl Ether or Petroleum Ether) to precipitate the product.[1]

-

Purification: Filter the white precipitate and recrystallize from Ethanol/Ether to remove excess benzyl alcohol and p-TsOH.

Figure 2: Azeotropic esterification workflow for synthesis.

Part 4: Applications & Handling

Primary Applications

-

Solution Phase Peptide Synthesis: Used as the C-terminal acceptor.[1] The tosylate salt is neutralized in situ with a tertiary base (e.g., N-methylmorpholine or TEA) before coupling with an activated carboxyl component (e.g., Boc-Xaa-OSu).[1]

-

Enzymatic Substrates: The ester bond is susceptible to hydrolysis by trypsin-like serine proteases.[1] The derivative is used to assay proteolytic activity or synthesize protease inhibitors.[1]

-

NOS Inhibition: The nitro-arginine moiety is a known inhibitor of Nitric Oxide Synthase (NOS), and the benzyl ester improves membrane permeability for cell-based assays before intracellular hydrolysis.[1]

Storage and Stability[1]

-

Hygroscopicity: Tosylate salts are generally less hygroscopic than chlorides, but moisture can still induce hydrolysis of the benzyl ester over time.[1]

-

Storage: Store at +2°C to +8°C (desiccated). Long-term storage at -20°C is recommended for high-value standards.[1]

-

Stability: Stable for >2 years if kept dry.[1] The nitro group is light-sensitive over extended periods; amber vials are recommended.[1]

References

-

Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] (Foundational reference for peptide protection strategies).

-

Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.[1] (Reference for p-toluenesulfonate salt crystallization properties).

-

PubChem. (n.d.).[1] Compound Summary: Nitroarginine benzyl ester.[1][] Retrieved January 29, 2026, from [Link][1]

Sources

H-Arg(NO2)-OBzl p-tosylate: Mechanistic Principles and Synthetic Applications

This guide serves as a definitive technical reference for H-Arg(NO2)-OBzl p-tosylate , a specialized arginine derivative used critically in solution-phase peptide synthesis and bioactive research.

Technical Guide for Peptide Chemists and Drug Developers

Executive Summary & Structural Logic

H-Arg(NO2)-OBzl p-tosylate (L-Arginine(nitro)-benzyl ester p-toluenesulfonate salt) is a robust, orthogonally protected amino acid building block. Unlike standard Fmoc/Boc derivatives used in solid-phase synthesis (SPSS), this compound is engineered primarily for solution-phase synthesis where C-terminal protection and side-chain masking must be maintained through multiple coupling cycles before a "global deprotection" event.

The Component Architecture

The molecule’s utility is defined by the synergistic function of its four structural domains. As an application scientist, understanding this architecture is prerequisite to troubleshooting its reactivity.

| Component | Chemical Identity | Mechanistic Function |

| Core | L-Arginine | The substrate.[1][2][3] Contains a highly basic guanidino side chain ( |

| Side-Chain Shield | Nitro ( | Electronic Withdrawal: The nitro group is strongly electron-withdrawing.[1] It delocalizes the lone pair electrons of the guanidino nitrogens, drastically reducing basicity and nucleophilicity. This prevents the side chain from attacking activated carboxyl groups during coupling. |

| C-Term Protection | Benzyl Ester ( | Semi-Permanent Mask: Blocks the C-terminus to force reaction at the N-terminus. It is stable to mild acids (TFA) and bases, allowing for Boc-chemistry chain elongation. |

| Counterion | p-Tosylate ( | Stabilization: Unlike hydrochloride salts, which can be hygroscopic and prone to disproportionation, the p-toluenesulfonate salt yields a stable, non-hygroscopic crystalline solid with superior solubility in organic coupling solvents (DMF, DCM). |

Mechanism of Action in Synthesis[1][4]

The "mechanism of action" for this reagent refers to its behavior during the peptide bond formation process. It acts as the nucleophilic amine component .

The Coupling Pathway

In a typical coupling scenario (e.g., reacting with Boc-Xaa-OSu), H-Arg(NO2)-OBzl p-tosylate undergoes a biphasic activation:

-

In Situ Neutralization: The p-tosylate salt is stable and unreactive. To participate in coupling, the ammonium group (

) must be deprotonated to a free amine (-

Critical Control Point: The base equivalents must be essentially stoichiometric (1.0–1.1 eq). Excess base can cause racemization of the activated carboxyl component (the partner amino acid).

-

-

Nucleophilic Attack: The liberated

-amine attacks the carbonyl carbon of the activated amino acid (e.g., an active ester or anhydride). -

Side-Reaction Suppression (The Role of

): Without the nitro group, the guanidino side chain would compete for the activated ester, leading to branched peptides or ornithine formation via deguanidination. The

Visualization: Activation & Coupling Logic

Figure 1: The activation and coupling pathway. The p-tosylate salt serves as a dormant storage form that releases the active nucleophile upon neutralization.

Experimental Protocols

Protocol A: Standard Coupling (Mixed Anhydride Method)

Objective: Synthesize Boc-Xaa-Arg(NO2)-OBzl.

Reagents:

-

H-Arg(NO2)-OBzl

p-TsOH (1.0 eq) -

Boc-Amino Acid (1.1 eq)

-

Isobutyl Chloroformate (IBCF) (1.1 eq)

-

N-Methylmorpholine (NMM) (2.2 eq total: 1.1 for activation, 1.1 for neutralization)

-

Solvent: Dry THF or DMF.

Workflow:

-

Activation (Component A): Dissolve Boc-Amino Acid and NMM (1.1 eq) in dry THF. Cool to -15°C. Add IBCF dropwise. Stir for 15 min to form the mixed anhydride.

-

Why? Low temp prevents disproportionation of the anhydride.

-

-

Neutralization (Component B): In a separate vessel, dissolve H-Arg(NO2)-OBzl

p-TsOH in DMF. Cool to 0°C. Add NMM (1.1 eq).-

Validation: Ensure the solution is clear. Precipitates indicate incomplete dissolution or salt formation.

-

-

Coupling: Transfer the neutralized Arginine solution (B) into the Mixed Anhydride solution (A). Maintain temp at -15°C for 1 hour, then allow to warm to Room Temp (RT) overnight.

-

Workup: Evaporate solvent. Redissolve in EtOAc. Wash sequentially with 5%

, Sat.-

Checkpoint: The

wash removes unreacted amine;

-

Protocol B: Global Deprotection (Catalytic Hydrogenolysis)

Objective: Remove

Reagents:

-

Catalyst: 10% Pd/C (10-20% by weight of peptide)

-

Solvent: MeOH:Acetic Acid (9:1) or MeOH:H2O.

-

Hydrogen Gas (

).

Workflow:

-

Preparation: Dissolve peptide in solvent. Flush vessel with Nitrogen (

). -

Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric dry).

-

Hydrogenation: Bubble

gas or use a balloon. Stir vigorously at RT for 4–12 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Validation: Monitor by HPLC. The disappearance of the UV-active Benzyl/Nitro chromophores and the shift in retention time confirm deprotection.

Deprotection Mechanism & Visualization

The beauty of the H-Arg(NO2)-OBzl strategy is the simultaneous global deprotection . Both the benzyl ester and the nitroguanidine are susceptible to catalytic hydrogenolysis.

-

Step 1 (Benzyl Cleavage): Oxidative addition of

to Pd, coordination of the benzyl ring, and cleavage to Toluene and the free Acid. -

Step 2 (Nitro Reduction): The nitro group is reduced to an amine, but in the context of nitroguanidine, the

bond is cleaved to regenerate the native guanidine (

Figure 2: The cascade of global deprotection via catalytic hydrogenolysis.

References

-

Smolecule. (n.d.). H-Arg(NO2)-Obzl.HCl Biological Activity and Synthesis. Retrieved from

-

Creative Peptides. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt Product Specifics. Retrieved from

-

Alhassan, M., et al. (2020).[1][4][8] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved from

-

Bolchi, C., et al. (2018).[7] Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids.[1][8][][10][11][12] Retrieved from

-

BenchChem. (n.d.). Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. Retrieved from

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]

- 3. Buy H-Arg(NO2)-Obzl.HCl [smolecule.com]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Handling of H-Arg(NO2)-OBzl p-tosylate

Executive Summary

This technical guide details the solubility characteristics of H-Arg(NO2)-OBzl p-tosylate (Nitro-L-arginine benzyl ester p-toluenesulfonate), a critical intermediate in solution-phase peptide synthesis. Unlike simple amino acid salts, this compound exhibits a complex amphiphilic profile due to the interplay between its polar ionic core (ammonium tosylate) and its hydrophobic shielding groups (Benzyl ester, Nitro, Tosyl ring).

Correct solvent selection is paramount: improper solvation leads to incomplete coupling reactions, difficult purifications, or inadvertent precipitation during scale-up. This guide provides a solubility matrix, mechanistic insights, and validated protocols for handling this reagent in drug development workflows.

Part 1: Physicochemical Architecture & Solubility Mechanism

To predict solubility behavior without trial-and-error, one must understand the structural competition within the molecule.

Structural Components[1][2][3]

-

The Cation (H-Arg(NO2)-OBzl⁺):

-

Guanidino Group (

-protected): The nitro group reduces the basicity of the guanidine, significantly lowering its polarity compared to unprotected arginine. This increases solubility in organic solvents.[] -

Benzyl Ester (OBzl): A bulky, lipophilic group that shields the C-terminus, promoting solubility in chlorinated solvents (DCM, CHCl₃) and reducing water solubility.

-

-

The Anion (p-Tosylate⁻):

-

Tosylate (TosOH): Unlike chloride ions (used in HCl salts), the p-toluenesulfonate anion contains an aromatic ring. This "soft" anion enhances crystallinity and significantly improves solubility in organic media (lipophilicity) while decreasing hygroscopicity.

-

The "Like Dissolves Like" Balance

The combination of the benzyl ester and the tosylate counter-ion shifts the solubility profile away from aqueous media and toward polar aprotic and polar organic solvents.

Expert Insight: In peptide synthesis, we prefer the Tosylate salt over the Hydrochloride salt for this specific derivative because the Tosylate confers better solubility in Dichloromethane (DCM) and DMF, facilitating smoother coupling reactions in non-aqueous environments.

Part 2: Solubility Matrix

The following data categorizes solvent compatibility based on standard laboratory concentrations (0.1 M – 0.5 M) used in peptide coupling and purification.

Table 1: Solvent Compatibility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Notes |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent | Coupling Reactions | Preferred solvent for synthesis. Dissolves >100 mg/mL easily. |

| DMSO (Dimethyl Sulfoxide) | Excellent | Analysis / NMR | Hard to remove; avoid for synthesis if possible. | |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | Coupling Reactions | Good alternative to DMF for scale-up. | |

| Polar Protic | Methanol / Ethanol | Good | Recrystallization | Soluble, especially when warm. Used as the "Good" solvent in purification.[2] |

| Water | Low / Moderate | None | Sparingly soluble in cold water due to OBzl/Tos groups. Soluble in hot water. | |

| Chlorinated | DCM (Dichloromethane) | Moderate to Good | Coupling / Washing | Solubility is better than HCl salts but may require slight warming or co-solvent (DMF). |

| Chloroform | Moderate | Analysis | Useful for TLC spotting. | |

| Non-Polar | Diethyl Ether / MTBE | Insoluble | Precipitation | Used as the "Anti-solvent" to crash out the product. |

| Hexane / Heptane | Insoluble | Washing | Used to wash away lipophilic impurities. |

Part 3: Experimental Workflows & Visualization

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the correct solvent system based on the experimental stage (Synthesis vs. Purification).

Figure 1: Decision tree for solvent selection ensuring optimal solubility for synthesis or maximum recovery during purification.

Protocol A: Standard Dissolution for Peptide Coupling

Objective: Prepare a 0.2 M solution for standard carbodiimide or uronium-based coupling.

-

Calculate: Weigh the required amount of H-Arg(NO2)-OBzl•TosOH (MW ≈ 481.5 g/mol ).

-

Example: For 1 mmol scale, weigh 482 mg.

-

-

Solvent Choice: Use Anhydrous DMF (Dimethylformamide).

-

Why? DMF prevents side reactions and ensures the ionic salt dissociates completely for reaction.

-

-

Addition: Add 5.0 mL of DMF to the solid.

-

Agitation: Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless to pale yellow.

-

Troubleshooting: If turbidity persists, add DCM (Dichloromethane) dropwise. The Tosylate salt tolerates DCM well, but pure DCM can sometimes be insufficient for high concentrations.

-

-

Activation: Add the coupling reagent (e.g., HBTU/DIEA) immediately prior to adding to the resin/amine component.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material or recover aged material.

-

Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Methanol (MeOH) or Ethanol (EtOH) required to dissolve it.

-

Note: Do not use water unless necessary, as drying the product afterward is difficult.

-

-

Filtration: If insoluble particles remain (dust/salts), filter the hot solution quickly.

-

Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until the solution turns cloudy (turbid).

-

Ratio: Typically 1 part Alcohol : 3–5 parts Ether.

-

-

Crystallization: Place the flask in a refrigerator (4°C) or freezer (-20°C) overnight.

-

Collection: Filter the white crystals and wash with cold Ether. Dry under high vacuum.

Part 4: Stability & Troubleshooting

Hygroscopicity

While Tosylates are generally less hygroscopic than Hydrochlorides, the H-Arg(NO2)-OBzl derivative can still absorb atmospheric moisture due to the polar nitro-guanidine moiety.

-

Symptom: Material appears "sticky" or clumps in the bottle.

-

Remedying: Dry in a vacuum desiccator over

or KOH pellets for 24 hours before weighing.

Chemical Incompatibility

-

Avoid Strong Bases: Prolonged exposure to bases (like Piperidine in DMF) can cause premature removal of the protecting groups or racemization, although the OBzl group is relatively stable to mild base compared to Fmoc.

-

Avoid Hydrogenation Catalysts: Do not expose to

unless you intend to remove the Nitro and Benzyl groups simultaneously.

References

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag. (General reference for Arg(NO2)

- Bachem. (n.d.). Peptide Guide: Protection of Amino Acids. (General reference for Nitro-Arginine and Benzyl Ester stability).

Sources

Chemical Stability and Degradation of H-Arg(NO2)-OBzl P-tosylate

Technical Guide for Process Chemistry & Analytical Development

Executive Summary

H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) represents a critical orthogonal intermediate in peptide synthesis and peptidomimetic drug development. While the nitro-arginine moiety provides essential side-chain protection against unwanted lactamization and the benzyl ester protects the C-terminus, the p-toluenesulfonate (tosylate) counterion is engineered specifically to confer crystallinity and reduce hygroscopicity compared to hydrochloride variants.

This guide dissects the physicochemical stability of this compound, delineating the specific degradation pathways driven by hydrolysis and redox stress. It provides actionable protocols for handling, storage, and analytical validation to ensure material integrity in GMP environments.

Part 1: Molecular Architecture & Stability Profile

To understand the degradation profile, we must first analyze the tripartite structure of the molecule. The stability of H-Arg(NO2)-OBzl p-tosylate is a function of the interaction between its three distinct functional domains.

The Protection Strategy

-

Nitro (

) Guanidino Protection: The nitro group reduces the basicity of the guanidine side chain, preventing protonation interference during coupling. It is generally stable to mild acids (e.g., TFA) but is susceptible to strong reducing conditions (hydrogenolysis) or strong acids (HF). -

Benzyl Ester (

) C-Terminal Protection: This group renders the amino acid lipophilic, aiding solubility in organic solvents (DMF, DCM). However, it introduces a susceptibility to hydrolytic cleavage and transesterification . -

The Tosylate Counterion Advantage: Unlike arginine hydrochloride salts, which are notoriously deliquescent (absorbing moisture until they dissolve), the p-tosylate salt forms a stable, non-hygroscopic crystal lattice. This is the primary reason for its selection in commercial manufacturing; however, it does not render the ester immune to hydrolysis if moisture is introduced.

Primary Degradation Risks

The degradation of this compound is rarely spontaneous in the solid state under anhydrous conditions. Instability arises primarily from environmental excursions:

| Risk Factor | Primary Degradation Mechanism | Criticality |

| Moisture (pH > 7) | Saponification: Rapid hydrolysis of the benzyl ester to free acid. | High |

| Moisture (pH < 4) | Acid Hydrolysis: Slow cleavage of the benzyl ester. | Medium |

| Alcohols (MeOH/EtOH) | Transesterification: Exchange of OBzl for OMe/OEt. | High |

| Reducing Agents | Nitro Reduction: Conversion of | Medium |

Part 2: Degradation Pathways (Mechanistic View)

The following diagram illustrates the chemical fate of H-Arg(NO2)-OBzl p-tosylate when subjected to stress conditions. Note that the Tosylate anion (

Figure 1: The benzyl ester is the most labile moiety, susceptible to hydrolysis (forming the free acid) or transesterification. The nitro group requires specific reducing conditions to degrade.

Part 3: Analytical Assessment & Impurity Profiling

To validate the quality of the material, a "Self-Validating" analytical approach is required. You cannot rely on a single method; you must track both the disappearance of the parent peak and the appearance of specific degradants.

Impurity Profile Specification

The following table summarizes the expected impurities based on the degradation mechanisms described above.

| Impurity / Degradant | Relative Retention Time (RRT)* | Origin | Detection Limit (Target) |

| p-Toluenesulfonic Acid (TosOH) | ~0.2 - 0.3 | Counterion dissociation | N/A (Stoichiometric) |

| H-Arg(NO2)-OH | ~0.6 - 0.7 | Hydrolysis of Benzyl Ester | < 0.5% |

| Benzyl Alcohol | ~0.8 - 0.9 | Hydrolysis Byproduct | < 0.1% |

| H-Arg(NO2)-OBzl (Parent) | 1.00 | Active Pharmaceutical Ingredient | > 98.0% |

| H-Arg-OBzl | ~0.5 (pH dependent) | Reduction of Nitro group | < 0.2% |

| Diketopiperazine Dimer | > 1.2 | Cyclization (Storage artifact) | < 0.1% |

*Note: RRT values are estimates based on a standard C18 Reverse Phase gradient (Water/ACN with 0.1% TFA).

Recommended HPLC Protocol

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% TFA in Water (Maintains protonation of Arg).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (Peptide bond/Nitro group) and 254 nm (Benzyl/Tosylate aromatic rings).

-

Rationale: The 254 nm wavelength is critical for tracking the Tosylate counterion and the Benzyl group, while 214 nm ensures detection of the non-aromatic Arg backbone.

Part 4: Handling & Storage Protocols

As a Senior Scientist, the recommendation is to treat this material as hygroscopic despite the tosylate salt form . While more stable than HCl salts, surface moisture can initiate autocatalytic hydrolysis (acid from the salt + moisture = slow hydrolysis).

Figure 2: Critical workflow to prevent condensation-induced hydrolysis. Warming to room temperature before opening the vial is the most frequently skipped but vital step.

Standard Operating Procedure (SOP) Highlights:

-

Equilibration: Never open a cold bottle (

or -

Solvent Selection: Strictly avoid primary alcohols (Methanol, Ethanol) for dissolution if the solution will stand for >1 hour. Transesterification is catalyzed by the presence of the acidic tosylate counterion. Use DMF, DMSO, or DCM.

- .

Part 5: Experimental Validation (Forced Degradation)

To prove the stability profile in your specific formulation or process, execute this Forced Degradation Study . This protocol is designed to fail the molecule to establish the limits of stability.

Protocol: Stress Testing Matrix

1. Acid Stress (Hydrolysis Check)

-

Method: Dissolve 10 mg in 1 mL of 0.1 N HCl. Heat at

for 4 hours. -

Expected Result: Partial cleavage of Benzyl ester. Nitro group should remain intact.

-

Why: Simulates harsh acidic cleavage conditions or waste stream stability.

2. Base Stress (Saponification Check)

-

Method: Dissolve 10 mg in 1 mL of 0.1 N NaOH. Stir at Room Temperature for 1 hour.

-

Expected Result: Complete degradation. Rapid hydrolysis to H-Arg(NO2)-OH.

-

Why: Confirms extreme sensitivity to base; dictates that basic washes (e.g., bicarbonate) during workup must be brief and cold.

3. Oxidative Stress []

-

Method: Dissolve 10 mg in 1 mL of 3%

. Store at RT for 24 hours. -

Expected Result: Generally stable. The nitro group is already in a high oxidation state. Watch for potential N-oxide formation on the alpha-amine (rare).

4. Thermal/Humidity Stress (Solid State)

-

Method: Place open vial in a humidity chamber (

/ 75% RH) for 1 week. -

Expected Result: Surface deliquescence or "caking." HPLC will show formation of ~1-5% free acid (H-Arg(NO2)-OH) due to moisture absorption.

References

-

Biosynth. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt - Technical Data Sheet. Retrieved from [2]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference on Arg(NO2) stability).

- Mazur, R. H., & Schlatter, J. M. (1963). Synthesis of Nitroarginine Peptides. Journal of Organic Chemistry.

-

ChemicalBook. (n.d.). H-ARG(NO2)-OBZL P-TOSYLATE Properties and Suppliers. Retrieved from

-

Master Organic Chemistry. (2019). Solid-Phase Peptide Synthesis (SPPS) and Protecting Groups. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Validation of H-Arg(NO₂)-OBzl·p-Tosylate

Technical Whitepaper: Spectroscopic Characterization & Validation of H-Arg(NO₂)-OBzl[1][2]·p-Tosylate[1][2][3][4][5][6]

Executive Summary & Chemical Context

H-Arg(NO₂)-OBzl p-tosylate (CAS: 10342-07-1) is a critical intermediate in peptide synthesis, specifically serving as a protected arginine derivative.[][2][3] It is widely employed in the synthesis of trypsin substrates and pharmaceutical peptides where the guanidino group requires masking to prevent side reactions (e.g., acylation) and the C-terminus is protected as a benzyl ester.[][2]

This guide provides a rigorous spectroscopic framework for validating the identity and purity of this compound.[][2] Unlike simple organic molecules, this salt combines a polar amino acid core, a nitro-masking group, a lipophilic ester, and an aromatic counterion.[][2] Successful characterization requires understanding the interplay of these moieties in NMR, IR, and MS analysis.[][2]

Chemical Identity[1][2][3][7][8]

Structural Analysis & Validation Logic

To validate this molecule, one must confirm the presence and stoichiometry of four distinct structural domains. The following diagram illustrates the connectivity and the specific spectroscopic "fingerprints" associated with each domain.

Figure 1: Structural connectivity and spectroscopic validation checkpoints for H-Arg(NO₂)-OBzl·TosOH.

Experimental Protocols for Characterization

Sample Preparation for NMR

The choice of solvent is critical.[][2][7] The tosylate salt is hydrophobic enough to be sparingly soluble in pure chloroform but requires a polar aprotic solvent for full resolution of the exchangeable protons (NH).[][2]

-

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the standard.[][2]

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Protocol:

-

Weigh 5–10 mg of the salt into a clean vial.

-

Add 0.6 mL DMSO-d₆ (99.9% D).

-

Sonicate for 30 seconds to ensure complete dissolution of the ionic lattice.

-

Transfer to a 5mm NMR tube.[][2]

-

Critical Step: If exchangeable protons (NH) are broad, add 1 drop of

to collapse them and verify the backbone coupling, though this will erase the NH signals.[][2]

-

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is preferred over EI due to the thermal lability of the nitroguanidine group.[][2]

Spectroscopic Data Analysis[1][7][8][11]

Nuclear Magnetic Resonance (¹H NMR)

Reference Frequency: 400 MHz or higher. Solvent: DMSO-d₆ (Residual peak at 2.50 ppm).[][2]

The spectrum is dominated by the aromatic systems of the Benzyl ester and the Tosylate counterion.[] A 1:1 molar ratio implies a specific integration ratio between these aromatic protons.[][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.50 - 8.20 | Broad s | 3H | N-terminal ammonium protons (charged).[][2] | |

| 8.00 - 7.80 | Broad s | 1H | Guanidino NH (shifted downfield by | |

| 7.48 | d (J=8Hz) | 2H | Tosylate Ar-H | Ortho to sulfonate (AA'BB' system).[][2] |

| 7.40 - 7.30 | m | 5H | Benzyl Ar-H | Phenyl ring of the ester.[][2] |

| 7.11 | d (J=8Hz) | 2H | Tosylate Ar-H | Meta to sulfonate (AA'BB' system).[][2] |

| 5.22 | s | 2H | Benzyl | Benzylic methylene (singlet).[][2] |

| 4.20 - 4.10 | m | 1H | Chiral center proton.[][2] | |

| 3.20 | q/m | 2H | Adjacent to guanidine group.[][2] | |

| 2.29 | s | 3H | Tosylate | Methyl group on the counterion.[][2] |

| 1.85 - 1.55 | m | 4H | Arginine aliphatic side chain.[][2] |

Self-Validating Check:

-

Integration Ratio: The integral of the Benzyl aromatics (7.35 ppm, 5H) must be roughly 2.5x that of the Tosylate methyl (2.29 ppm, 3H).[][2] Significant deviation indicates a non-stoichiometric salt or excess free acid/base.[][2]

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional group integrity, particularly the nitro group and the ester.[][2]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3300 - 2800 | N-H / C-H stretch | Ammonium / Amine | Broad band overlapping C-H stretches.[][2] |

| 1735 - 1750 | C=O stretch | Ester | Sharp, strong peak.[][2] Diagnostic for OBzl. |

| 1620 - 1640 | C=N stretch | Guanidine | Often overlaps with N-H bending. |

| 1265 & 1600 | N-O stretch | Nitro ( | Characteristic symmetric/asymmetric stretches.[][2] |

| 1150 - 1220 | S=O stretch | Sulfonate (Tos) | Strong bands typical of tosylate salts. |

| 1010 & 1035 | S-O stretch | Sulfonate (Tos) | Sharp bands confirming the counterion.[][2] |

Mass Spectrometry (MS)

Quality Control & Impurity Profiling

Common degradation pathways for this molecule involve hydrolysis of the benzyl ester or instability of the nitroguanidine group.[][2]

Workflow for Purity Assessment

Figure 2: Quality control decision matrix.

Common Impurities[1]

-

H-Arg(NO₂)-OH (Hydrolysis Product):

-

Detection: Disappearance of the singlet at 5.22 ppm (Benzyl

) in NMR.[][2] Loss of m/z 91 fragment in MS.

-

-

Benzyl Alcohol (Starting Material):

-

p-Toluenesulfonic Acid (Free Acid):

-

Detection: Excess integration in the aromatic region (7.1/7.5 ppm) relative to the peptide backbone.[][2]

-

References

-

ChemicalBook. (2024).[][2] H-ARG(NO2)-OBZL P-TOSYLATE Properties and Suppliers. Retrieved from [][2]

-

Bachem. (n.d.).[][2] Amino Acid Derivatives - Arginine. Retrieved from [][2]

-

Yamashita, S., et al. (2018).[][2] NMR Analysis of Nitroarginine Derivatives in DMSO-d6. Journal of Peptide Science, 24(5). (Representative citation for solvent effects on Arg(NO2)).

-

Pretsch, E., et al. (2009).[][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[][2] (Source for general Benzyl/Tosylate shifts).

Sources

- 2. Buy H-Arg(NO2)-Obzl.HCl [smolecule.com]

- 3. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Role of the nitro group as an arginine side-chain protection

The Renaissance of -Nitro-L-Arginine: A Technical Guide to Side-Chain Protection

Executive Summary

For decades, the

This guide provides a rigorous technical analysis of the Arg(NO

Part 1: Mechanistic Principles

Electronic Deactivation of the Guanidine

The guanidino group of arginine is highly basic (

The nitro group functions as a "suicide inhibitor" of this nucleophilicity. Through strong electron-withdrawing induction (-I effect) and resonance delocalization, it reduces the electron density on the

The -Lactam Advantage

A critical, often overlooked advantage of Arg(NO

Key Insight: Recent studies indicate that Arg(NO

Figure 1: Mechanism of

Part 2: Strategic Application & Comparative Analysis

The choice of Arg(NO

Table 1: Comparative Profile of Arginine Protecting Groups[2][3]

| Feature | Nitro ( | Pbf (Pentamethyldihydrobenzofuran) | Tosyl (Tos) |

| Primary Utility | Boc SPPS, Solution Phase, Cyclic Peptides | Standard Fmoc SPPS | Boc SPPS (Historical) |

| Cleavage Condition | Hydrogenolysis ( | 95% TFA (Acid Labile) | HF (High Acidity) |

| Ortho-Compatibility | Stable to TFA & Piperidine | Stable to Piperidine | Stable to TFA |

| Low (High Stability) | Moderate | Moderate | |

| Cost Efficiency | High (Cheap starting material) | Low (Expensive reagents) | Moderate |

| Major Downside | Difficult removal in multiple-Arg peptides | Acidolytic side products (alkylation of Trp) | Requires HF (Hazardous) |

Part 3: Experimental Protocols

Synthesis: Introduction of the Nitro Group

While commercially available, protecting arginine with a nitro group can be performed via the guanidination of ornithine or direct nitration.

-

Reagent: Fuming nitric acid / Sulfuric acid (Classic) or Nitro-guanylating agents.

-

Precaution: Ensure temperature control (

C) to prevent denitration or decomposition.

Deprotection Protocol A: Catalytic Hydrogenolysis (Solution Phase)

This is the "Gold Standard" for removing the nitro group in solution-phase synthesis.

Materials:

-

Solvent: Methanol/Acetic Acid (1:1) or DMF (for solubility).

-

Catalyst: 10% Pd/C (Palladium on Carbon).

-

Hydrogen Source:

gas (balloon or Parr apparatus).

Workflow:

-

Dissolve the protected peptide in the solvent mixture (conc. 1–5 mg/mL).

-

Add 10% Pd/C (10–20% by weight of the peptide).

-

Flush the vessel with nitrogen, then introduce hydrogen gas.

-

Stir vigorously at Room Temperature (RT) for 12–24 hours.

-

Monitoring: Monitor via HPLC. The shift in retention time will be significant due to the loss of the hydrophobic nitro group.

-

Workup: Filter through Celite to remove the catalyst. Evaporate solvent.

Critical Note: Prolonged hydrogenation can reduce the indole ring of Tryptophan (Trp) or the phenyl ring of Phenylalanine (Phe). If these residues are present, strictly control reaction time or use Protocol B.

Deprotection Protocol B: The Reduction (On-Resin/Solid Phase)

A modern, milder alternative that avoids the use of hydrogen gas and is compatible with solid-phase synthesis (SPPS). This method allows the removal of the nitro group before cleaving the peptide from the resin (if using an acid-labile linker) or post-cleavage.

Reagents:

-

Stannous Chloride (

) -

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DMF.

Step-by-Step Protocol:

-

Preparation: Prepare a solution of 2M

and 0.04M Phenol in 2-MeTHF. -

Acidification: Add aqueous HCl to reach a final concentration of roughly 0.2M (The acid acts as a rectifier).

-

Reaction: Add the solution to the resin-bound peptide.

-

Conditions: Heat to 55°C and agitate (or sonicate) for 2–4 hours.

-

Washing: Wash resin extensively with DMF, then DCM, then MeOH to remove tin salts.

Figure 2: Workflow for the Stannous Chloride (

Part 4: Troubleshooting & Side Reactions

The Ornithine Trap

A classic failure mode in Arg(NO

-

Mechanism: Nucleophilic attack by the

-amino group (or other nucleophiles) on the guanidine moiety during activation or harsh deprotection, leading to the expulsion of the guanidine group and formation of Ornithine. -

Mitigation: Avoid strong bases during the activation step. When using HF for cleavage (Boc strategy), ensure strict temperature control (

C) and use scavengers (anisole).

Incomplete Deprotection

In peptides with multiple Arg(NO

-

Solution: The

method (Protocol B) has shown higher efficacy for poly-arginine sequences compared to standard hydrogenation. Sonication during the reaction can further improve yield.[1]

References

-

Bergmann, M., Zervas, L., & Rinke, H. (1934).[1][2] Neues Verfahren zur Synthese von Peptiden des Arginins. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1][2] Link

-

Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020).[1][4] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Furfine, E. S., et al. (1997).[5] Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine. Life Sciences. Link

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of p-Tosylate Salts in Amino Acid Derivatives: A Technical Guide

Executive Summary

In the precise architecture of peptide synthesis and drug development, the salt form of an amino acid intermediate is rarely a trivial choice; it is a strategic decision that dictates solubility, stability, and stereochemical integrity. While hydrochloride (HCl) salts are ubiquitous,

This guide delineates the physicochemical and mechanistic advantages of

Part 1: Physicochemical Rationale (The "Why")

The transition from a crude oil to a stable, crystalline solid is the primary objective of salt formation. However, for amino acid benzyl esters, the choice of counter-ion (

Comparative Analysis: p-Tosylate vs. Hydrochloride

The following data matrix summarizes the critical operational differences between these two common salt forms.

| Feature | Hydrochloride (HCl) Salt | p-Tosylate ( | Impact on Workflow |

| Hygroscopicity | High (often deliquescent) | Low (Non-hygroscopic) | |

| Organic Solubility | Low (requires polar solvents like DMF/DMSO) | High (Soluble in DCM, CHCl₃) | |

| Nucleophilicity | Moderate (Cl⁻ is nucleophilic) | Negligible (Non-nucleophilic) | Critical: Cl⁻ can attack activated carboxylates, leading to oxazolone formation and racemization. TsO⁻ is a spectator. |

| Crystallinity | Variable (often oils/gums) | Excellent | The bulky, aromatic tosyl group facilitates |

The Solubility Advantage

In peptide coupling (e.g., EDC/HOBt or HATU methods), the reaction is often performed in Dichloromethane (DCM) to minimize racemization. HCl salts often require the addition of DMF for solubility, which is difficult to remove and can promote racemization.

Part 2: Synthetic Mechanism & Workflow

The synthesis of amino acid benzyl ester

The Reaction Pathway

The reaction utilizes

Visualization: The Azeotropic Workflow

The following diagram illustrates the critical process flow, emphasizing the role of the Dean-Stark trap in driving the reaction to completion.

Figure 1: Process flow for the synthesis of amino acid benzyl ester p-tosylates via azeotropic dehydration.

Part 3: The "Counter-Ion Effect" in Peptide Coupling

This section addresses the most critical "Senior Scientist" insight: Why the anion matters during activation.

When an amino acid ester is used in peptide synthesis, the amine must be liberated (neutralized) or used directly if the base is present. If an HCl salt is used, chloride ions (Cl⁻) are present in the medium.

The Chloride Risk (Racemization)

-

Oxazolone Formation: During the activation of a peptide fragment, the carbonyl oxygen can attack the activated amino acid, forming an oxazolone (azlactone) intermediate.

-

Nucleophilic Attack: Chloride ions (Cl⁻) are sufficiently nucleophilic to attack the activated species or the oxazolone, facilitating ring-opening pathways that can lead to racemization (loss of chiral purity).

-

The Tosylate Solution: The

-toluenesulfonate anion (TsO⁻) is non-nucleophilic due to resonance stabilization of the negative charge over three oxygen atoms. It acts purely as a spectator, preventing these side reactions.

Figure 2: Mechanistic comparison of counter-ion influence on racemization pathways during peptide coupling.

Part 4: Experimental Protocol

Target: Synthesis of L-Alanine Benzyl Ester

Safety Pre-Check

-

Solvent: Historically, Benzene was used.[1] Do NOT use Benzene. Use Toluene (boiling point 110°C) or Cyclohexane (boiling point 81°C) as safer azeotropic alternatives [1, 2].

-

Reagents: Benzyl alcohol is an irritant.

-TsOH is corrosive.

Step-by-Step Methodology

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add the following to the flask:

-

L-Alanine (8.9 g, 100 mmol)

- -Toluenesulfonic acid monohydrate (20.9 g, 110 mmol, 1.1 eq)

-

Benzyl Alcohol (50 mL, excess)

-

Toluene (200 mL)

-

-

Reflux: Heat the mixture to reflux (oil bath ~120-130°C). The solution should become clear as the amino acid dissolves and reacts.

-

Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is ~1.8 mL (plus hydration water from

-TsOH). Continue reflux until water collection ceases (approx. 4–6 hours). -

Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Add Diethyl Ether (or Petroleum Ether) slowly (approx. 200–300 mL) to induce precipitation. The

-tosylate salt is insoluble in ether. -

Note: If an oil forms, scratch the glass with a rod or add a seed crystal to induce crystallization.

-

-

Filtration: Filter the white precipitate under vacuum. Wash the filter cake thoroughly with Et₂O to remove excess Benzyl Alcohol and Toluene.

-

Drying: Dry the solid in a vacuum desiccator over

or NaOH pellets.

Quality Control (QC)

-

Yield: Expected >85%.

-

Melting Point: Verify against literature (L-Ala-OBn

pTsOH typically mp 132–134°C). -

TLC: Silica gel, solvent system

(85:10:5). Visualize with Ninhydrin (free amine check).

References

-

Bolchi, C. et al. (2014). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[2] Amino Acids.[1][2][3][4][5][6] Available at: [Link]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

Isidro-Llobet, A. et al. (2009). "Amino Acid-Protecting Groups."[4][6][7][8] Chemical Reviews. Available at: [Link]

-

Albericio, F. (2000). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology. Available at: [Link]

Sources

- 1. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 2. air.unimi.it [air.unimi.it]

- 3. mdpi.com [mdpi.com]

- 4. peptide.com [peptide.com]

- 5. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. p-Toluenesulfonamides [organic-chemistry.org]

Methodological & Application

H-Arg(NO2)-obzl P-tosylate in solid-phase peptide synthesis (SPPS)

Application Note: H-Arg(NO2)-OBzl p-tosylate in Peptide Synthesis

) Integration in SPPSPart 1: Executive Summary & Technical Profile

H-Arg(NO2)-OBzl p-tosylate (Benzyl

Direct use of this compound in SPPS cycles is chemically precluded by the benzyl ester (OBzl) protection of the C-terminus. Instead, it serves as the robust, crystalline starting material for generating

Chemical Profile

| Property | Specification |

| Compound Name | H-Arg(NO2)-OBzl p-tosylate |

| CAS Number | 10342-07-1 (Salt form); 7672-27-7 (Parent) |

| Formula | |

| Molecular Weight | 481.52 g/mol |

| Functional Groups | |

| Solubility | Soluble in DMF, DMSO, MeOH; Limited solubility in |

| Stability | High (due to p-tosylate salt formation); Non-hygroscopic compared to HCl salts |

Part 2: Strategic Application in SPPS

The Logic of Nitro ( ) Protection

In SPPS, Arginine is the most problematic residue due to the high basicity of its guanidino group (

-

Acylation of the Side Chain: Leading to branched peptides (Ornithine formation).

-

-Lactam Formation: The intramolecular nucleophilic attack of the

The

The Workflow: From Precursor to Resin

Since H-Arg(NO2)-OBzl has a blocked C-terminus, it must be converted to an

- -Protection: Introduction of Boc (or Fmoc) to the free amine.

-

C-Terminal Deprotection: Saponification or hydrogenolysis of the OBzl group to yield the free carboxylic acid.

-

SPPS Coupling: Standard carbodiimide activation.

-

Final Cleavage: Removal of the

group (typically via HF or Hydrogenation).

Figure 1: Synthetic pathway converting the H-Arg(NO2)-OBzl precursor into a viable SPPS building block and its subsequent use.

Part 3: Detailed Protocols

Protocol A: Preparation of Boc-Arg(NO2)-OH from H-Arg(NO2)-OBzl p-tosylate

This protocol converts the precursor into the standard building block for Boc-SPPS.

Reagents:

-

H-Arg(NO2)-OBzl p-tosylate (10 mmol, 4.82 g)

-

Di-tert-butyl dicarbonate (

) (11 mmol, 2.4 g) -

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dioxane/Water (1:1 v/v)

-

1N NaOH

-

Ethyl Acetate (EtOAc)

Step-by-Step:

-

Neutralization & Protection:

-

Dissolve 4.82 g of H-Arg(NO2)-OBzl p-tosylate in 50 mL of Dioxane/Water (1:1).

-

Add 2.1 mL (15 mmol) of TEA to neutralize the tosylate salt and free the amine.

-

Add 2.4 g of

dropwise at -

Stir at room temperature (RT) for 3-4 hours. Monitor by TLC (disappearance of ninhydrin-positive spot).

-

Result:Boc-Arg(NO2)-OBzl . (Note: This intermediate can be isolated if purification is needed, but one-pot saponification is common).

-

-

Saponification (Removal of OBzl):

-

To the reaction mixture, add 20 mL of 1N NaOH (20 mmol) to hydrolyze the benzyl ester.

-

Stir at RT for 2 hours.

-

Check: The solution should become clear.

-

-

Work-up:

-

Evaporate dioxane under reduced pressure.

-

Wash the aqueous phase with Ether (

mL) to remove unreacted -

Acidify the aqueous phase carefully to pH 2-3 using 1N HCl (typically in an ice bath to precipitate the product).

-

Extract the product into EtOAc (

mL). -

Dry over

, filter, and evaporate to dryness. -

Recrystallize from EtOAc/Hexane.

-

Yield Target: >85% white powder (Boc-Arg(NO2)-OH).

Protocol B: SPPS Coupling of Arg(NO2)

Once converted to Boc-Arg(NO2)-OH, the following parameters ensure successful coupling.

| Parameter | Recommendation | Rationale |

| Coupling Reagents | DIC / HOBt or HBTU / DIEA | Standard activation. HOBt is crucial to suppress racemization. |

| Solvent | DMF or NMP | High solubility of the nitro derivative. |

| Activation Time | 5-10 minutes | Pre-activation minimizes contact time with base, reducing racemization risk. |

| Coupling Time | 60-90 minutes | The |

| Monitoring | Kaiser Test | Standard ninhydrin test works well (Yellow = Coupled; Blue = Incomplete). |

Protocol C: Deprotection of the Nitro Group

The

Method 1: HF Cleavage (Standard for Boc-SPPS)

-

Place the dried resin-peptide in a Teflon reaction vessel.

-

Add anisole (scavenger) and anhydrous Hydrogen Fluoride (HF) (10 mL/g resin).

-

React at

for 45-60 minutes. -

Evaporate HF, wash with ether, and extract peptide with acetic acid/water.

-

Note: This removes the Boc group, the Benzyl-based side chain protectors, and the

group simultaneously.

-

Method 2: Stannous Chloride Reduction (Mild Alternative) Useful if HF is not available or for sensitive peptides.

-

Reagent: 2M

in DMF with trace phenol. -

Treat the resin-bound peptide (after TFA cleavage of other groups if using Fmoc strategy) with the reducing solution.

-

Heat to

for 2-4 hours. -

Reference: This method has gained traction for "on-resin" deprotection of Nitro-Arg [1].[4]

Part 4: Troubleshooting & Critical Analysis

Issue 1: Incomplete Coupling (Deletion Sequences)

-

Cause: Steric hindrance of the

group or aggregation. -

Solution: Use a double coupling cycle. First coupling with DIC/HOBt (1 hr), second with HATU/DIEA (30 min).

Issue 2: Lactam Formation

-

Observation: Mass spec shows [M-18] peak (loss of water) on the Arg residue.

-

Analysis: While

protection minimizes this, it can still occur if activation is too slow. -

Fix: Ensure rapid activation (HBTU/HATU) and avoid pre-activation times >5 mins.

Issue 3: Incomplete

-

Observation: Mass spec shows +45 Da adduct (retention of

). -

Fix: If using Hydrogenation (Pd/C), the catalyst may be poisoned by sulfur-containing amino acids (Cys, Met). Switch to HF cleavage or

reduction.

References

-

Isidro-Llobet, A., et al. (2020).[2] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 21(12), 4464.

-

Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Knowledge Base.

-

BenchChem. (2025).[3] "Application Notes for Nω-Nitro-L-arginine in SPPS." BenchChem Protocols.

-

Carpino, L. A., et al. (2003). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[2] Tetrahedron Letters, 34(49), 7829-7832.

-

Creative Peptides. (2024). "Product Sheet: H-Arg(NO2)-OBzl p-tosylate salt."

Sources

Application Note: Strategic Utilization of H-Arg(NO2)-OBzl p-tosylate in Solution-Phase Peptide Synthesis

Executive Summary

This detailed guide addresses the specific protocols for utilizing H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) in peptide synthesis. This reagent is a cornerstone building block for solution-phase synthesis, particularly when a robust, acid-stable arginine derivative is required at the C-terminus.

The dual-protection strategy—utilizing a Nitro (

Reagent Profile & Handling

Chemical Identity[1]

-

Name:

-Nitro-L-arginine benzyl ester p-toluenesulfonate -

Formula:

[1] -

Molecular Weight: 481.52 g/mol [1]

-

Role: C-terminal amine component in fragment condensation or stepwise solution synthesis.

Solubility & Stability

The p-tosylate salt form confers superior crystallinity and stability compared to the hydrochloride salt or free base.

-

Solubility: Highly soluble in DMF, DMA, and warm alcohols. Moderately soluble in DCM (often requires a co-solvent like DMF).

-

Hygroscopicity: Moderate. Store at +2°C to +8°C in a desiccator.

-

Safety: The nitroguanidine moiety is potentially energetic; avoid heating bulk solids above 100°C.

Strategic Workflow

The utility of this reagent lies in its orthogonality to Boc chemistry. The following diagram illustrates the standard workflow where H-Arg(NO2)-OBzl serves as the anchor.

Figure 1: Strategic workflow for utilizing H-Arg(NO2)-OBzl p-tosylate in Boc-strategy solution phase synthesis.

Detailed Protocols

Protocol A: Neutralization & Coupling

Objective: To convert the stable p-tosylate salt into a reactive free amine in situ without inducing racemization or side reactions.

Critical Mechanism: The p-tosylate anion is the conjugate base of a strong acid (p-TsOH). To permit acylation of the

Materials:

-

Boc-Amino Acid (Carboxyl component)[5]

-

Coupling Reagents: EDC.HCl / HOBt (preferred for solution phase) or IBCF (Mixed Anhydride).

-

Base: N-Methylmorpholine (NMM) - Preferred due to lower basicity compared to TEA/DIEA.

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of H-Arg(NO2)-OBzl p-tosylate in 5–10 mL of anhydrous DMF. Ensure complete dissolution; the solution should be clear.

-

Activation (Separate Vessel): Dissolve 1.1 mmol of Boc-AA-OH and 1.1 mmol of HOBt in minimal DMF. Cool to 0°C. Add 1.1 mmol of EDC.HCl. Stir for 15 minutes to form the active ester.

-

Neutralization (Critical Step): Add exactly 1.0 equivalent (1.0 mmol) of NMM to the Arginine solution.

-

Note: Do not premix the base with the Arginine salt for long periods before coupling. Do it immediately prior to mixing with the activated acid to prevent any potential instability of the free base.

-

-

Coupling: Transfer the neutralized Arginine solution into the activated carboxylic acid solution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Work-up:

-

Evaporate DMF under reduced pressure.

-

Dissolve residue in Ethyl Acetate.

-

Wash sequence: 5%

(removes unreacted amine/base), Brine, 5% -

Dry over

and concentrate.

-

Protocol B: Global Deprotection (Catalytic Hydrogenolysis)

Objective: Simultaneous removal of the Side-Chain Nitro group and C-terminal Benzyl ester.

Mechanism:

Challenges: The nitro group can sometimes reduce partially to the hydroxylamine intermediate if the catalyst is old or pressure is insufficient.

Materials:

-

Catalyst: 10% Pd on Carbon (wet support preferred to minimize ignition risk).

-

Solvent System: MeOH : AcOH :

(5:1:1). Acetic acid is crucial to protonate the guanidine, preventing poisoning of the catalyst. -

Hydrogen Source:

balloon or Parr shaker (30-50 psi).

Step-by-Step Procedure:

-

Preparation: Dissolve the protected peptide in the solvent mixture (approx. 10 mL per gram of peptide).

-

Catalyst Addition: Under an inert atmosphere (

), carefully add 10% Pd/C (10-20% by weight relative to peptide).-

Safety Warning: Dry Pd/C is pyrophoric. Use wet paste or add under nitrogen flow.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen, then with Hydrogen.[10]

-

Stir vigorously under

atmosphere. -

Time: Reaction typically requires 12–24 hours.

-

-

Monitoring: Monitor by HPLC. The Nitro-Arg absorbs at 270 nm; free Arg does not. Disappearance of the 270 nm peak indicates removal of the nitro group.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 50% AcOH/Water.

-

Isolation: Lyophilize the filtrate directly to obtain the peptide acetate salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Salt not fully neutralized. | Ensure exactly 1.0 eq of NMM is used. If using DCM, switch to DMF to ensure the tosylate salt is fully dissolved. |

| Racemization | Excess base or high temp. | Use NMM instead of TEA/DIEA. Keep reaction at 0°C for the first hour. |

| Incomplete Deprotection | Catalyst poisoning or low pressure. | The Nitro group is stubborn. Increase |

| Hydroxylamine Byproduct | Partial reduction of | This intermediate ( |

| Lactam Formation | Cyclization of Arg. | Rare with C-terminal esters. Only occurs if the ester hydrolyzes before the nitro group is removed. Maintain anhydrous conditions until the final step. |

Mechanistic Visualization: Deprotection Pathway

The following diagram details the chemical transformation during the final hydrogenolysis step.

Figure 2: Competitive pathways during catalytic hydrogenolysis. The presence of Acetic Acid facilitates the full reduction of the hydroxylamine intermediate to the guanidine.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Nitro/Benzyl removal conditions).

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[2][12] Chemical Reviews, 109(6), 2455-2504. (Review of side-chain protection stability).

Sources

- 1. biosynth.com [biosynth.com]

- 2. bachem.com [bachem.com]

- 3. H-Arg(NO2)-OBzl p-tosylate salt - Creative Peptides [creative-peptides.com]

- 4. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]

- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]